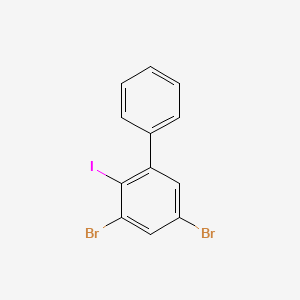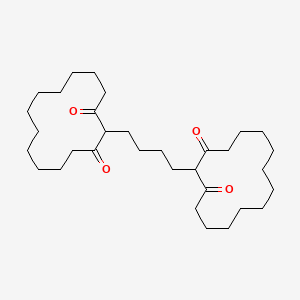
Tetramethylene-2,2'-bis(1,3-cyclotetradecanedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) is a unique organic compound with the molecular formula C32H54O4 and a molecular weight of 502.785 g/mol . This compound is known for its complex structure, which includes two cyclotetradecanedione rings connected by a tetramethylene bridge. It is primarily used in research settings due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) typically involves the reaction of cyclotetradecanedione with a tetramethylene bridging group under controlled conditions. The reaction requires specific catalysts and solvents to ensure the correct formation of the compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the cyclotetradecanedione rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Tetramethylene dithiosulfate
- Tetramethylene bis(1,3-dioxolane)
- Tetramethylene bis(1,3-dithiole-2-thione)
Comparison: Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) is unique due to its dual cyclotetradecanedione rings and tetramethylene bridge. This structure imparts distinct chemical properties that differentiate it from other similar compounds. For instance, its reactivity and interaction with biological targets can vary significantly compared to compounds with different bridging groups or ring structures .
Properties
CAS No. |
5009-06-3 |
|---|---|
Molecular Formula |
C32H54O4 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2-[4-(2,14-dioxocyclotetradecyl)butyl]cyclotetradecane-1,3-dione |
InChI |
InChI=1S/C32H54O4/c33-29-23-15-11-7-3-1-4-8-12-16-24-30(34)27(29)21-19-20-22-28-31(35)25-17-13-9-5-2-6-10-14-18-26-32(28)36/h27-28H,1-26H2 |
InChI Key |
DVMLLSBJCUWUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(C(=O)CCCCC1)CCCCC2C(=O)CCCCCCCCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
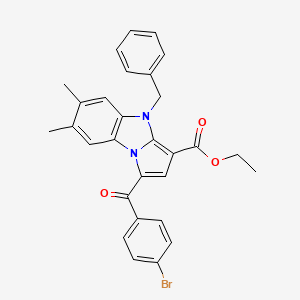
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
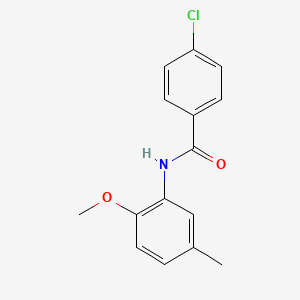
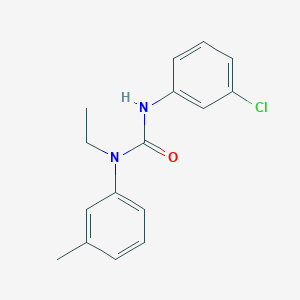

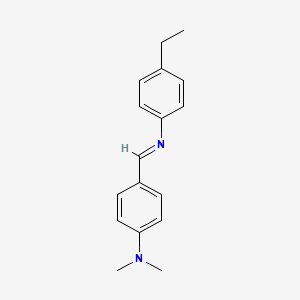
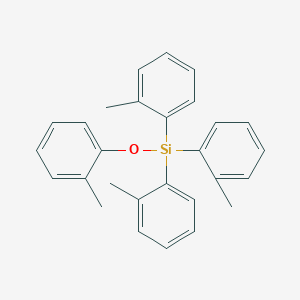
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
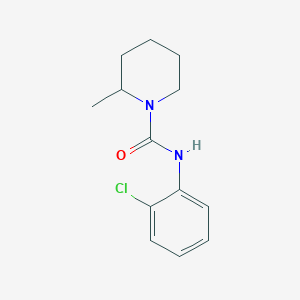
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
